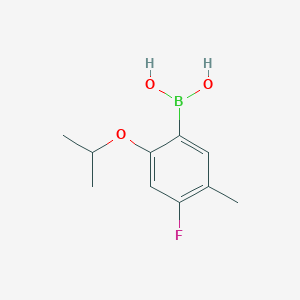

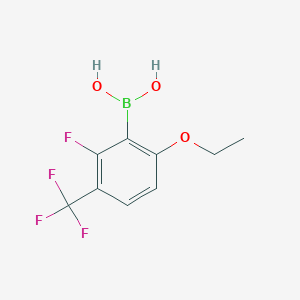

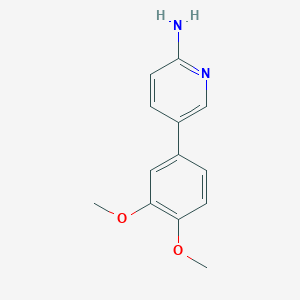

3,5-Difluoro-4-methoxy-2-methylphenylboronic acid; 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Difluoro-4-methoxy-2-methylphenylboronic acid is a chemical compound with the molecular formula C8H9BF2O3 . It has a molecular weight of 201.97 . .

Molecular Structure Analysis

The InChI code for 3,5-Difluoro-4-methoxy-2-methylphenylboronic acid is1S/C8H9BF2O3/c1-4-5(9(12)13)3-6(10)8(14-2)7(4)11/h3,12-13H,1-2H3 . This code provides a specific textual representation of the molecule’s structure. Chemical Reactions Analysis

While specific chemical reactions involving 3,5-Difluoro-4-methoxy-2-methylphenylboronic acid are not detailed in the search results, boronic acids are known to be used in Suzuki-Miyaura coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .Physical And Chemical Properties Analysis

3,5-Difluoro-4-methoxy-2-methylphenylboronic acid is a solid compound . It has a molecular weight of 201.97 . The compound is typically stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Cross-Coupling

One of the most prominent applications of phenylboronic acids, including 3,5-Difluoro-4-methoxy-2-methylphenylboronic acid , is in the Suzuki–Miyaura cross-coupling reaction . This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds. The compound acts as a boron reagent, which is crucial for the transmetalation step, where the boron group is transferred to a metal catalyst, typically palladium. This step is essential for the subsequent formation of the new carbon-carbon bond.

Synthesis of Fluorinated Biaryl Derivatives

Phenylboronic acids are used to synthesize fluorinated biaryl derivatives through cross-coupling reactions with aryl and heteroaryl halides . These derivatives are significant in medicinal chemistry due to the unique properties imparted by the fluorine atoms, such as increased stability and lipophilicity, which can enhance the biological activity of pharmaceutical compounds.

Preparation of Flurodiarylmethanols

Another application is the preparation of flurodiarylmethanols by reacting phenylboronic acids with aryl aldehydes using nickel catalysts . These compounds are valuable intermediates in organic synthesis and can be further transformed into various complex molecules with potential pharmacological activities.

Detection of Explosives

Phenylboronic acids can be used to create conjugated fluorodiazaborinines by treating with diamines via an intermolecular dehydration reaction . These compounds have applications in the detection of explosives, showcasing the versatility of phenylboronic acids in creating materials for safety and security technologies.

Hydroxyphenylnaphthols Synthesis

The compound can also be a reactant for the synthesis of hydroxyphenylnaphthols, which are inhibitors of 17ß-hydroxysteroid dehydrogenase Type 2 . This enzyme is involved in the metabolism of steroids, and its inhibition can be relevant for treating diseases related to steroid hormone imbalance.

Asymmetric Suzuki Coupling

Phenylboronic acids are used in asymmetric Suzuki coupling reactions to prepare axially-chiral biarylphosphonates . These reactions are catalyzed by palladium complexes with helically-chiral polyquinoxaline phosphine and polyphosphine copolymers, leading to products that are important in the field of asymmetric synthesis.

Protodeboronation Studies

In the context of mechanistic studies, the protodeboronation of pinacol boronic esters, which can be derived from phenylboronic acids, is used in the formal total synthesis of complex organic molecules like δ-®-coniceine and indolizidine 209B . These studies help in understanding the behavior of boronic acids under different reaction conditions and can inform the development of new synthetic methodologies.

Eigenschaften

IUPAC Name |

(3,5-difluoro-4-methoxy-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O3/c1-4-5(9(12)13)3-6(10)8(14-2)7(4)11/h3,12-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INITXGASRQPIOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1C)F)OC)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4-methoxy-2-methylphenylboronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloromethyl-[1,3]dithiepane; 95%](/img/structure/B6330715.png)

![[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid; 97%](/img/structure/B6330729.png)

![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid; 98%](/img/structure/B6330739.png)